

Spectroscopic Profile of N-Benzylideneaniline: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *N-Benzylideneaniline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **N-benzylideneaniline**, a key Schiff base intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **N-Benzylideneaniline** is $C_{13}H_{11}N$, with a molecular weight of 181.24 g/mol. [1] Its spectroscopic data provides key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **N-benzylideneaniline** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **N-Benzylideneaniline**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
8.44	s	1H, -CH=N- (Imine proton)	CDCl ₃
7.92-7.87	m	2H, Aromatic protons	CDCl ₃
7.49-7.43	m	3H, Aromatic protons	CDCl ₃
7.41-7.34	m	2H, Aromatic protons	CDCl ₃
7.26-7.20	m	3H, Aromatic protons	CDCl ₃
10.0	s	1H, -CH=N- (Imine proton)	DMSO

Data sourced from references[2][3].

Table 2: ¹³C NMR Spectroscopic Data for **N-Benzylideneaniline**

Chemical Shift (δ) ppm	Assignment	Solvent
160.4	-CH=N- (Imine carbon)	CDCl ₃
152.1	Aromatic C	CDCl ₃
136.2	Aromatic C	CDCl ₃
131.3	Aromatic C	CDCl ₃
129.1	Aromatic C	CDCl ₃
128.8	Aromatic C	CDCl ₃
125.9	Aromatic C	CDCl ₃
120.8	Aromatic C	CDCl ₃
193.8	-CH=N- (Imine carbon)	DMSO

Data sourced from references[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **N-Benzylideneaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1625-1628	Strong	C=N stretch (Imine)
3060	Medium	Aromatic C-H stretch
1579	Strong	Aromatic C=C stretch
1191	Medium	Ar-N stretch
690	Strong	C-H out-of-plane bend

Data sourced from references[4].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 4: UV-Vis Spectroscopic Data for **N-Benzylideneaniline**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Electronic Transition	Solvent
360	Not specified	n- π^* and π - π^*	DMSO

Data sourced from reference[4].

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

Synthesis of N-Benzylideneaniline

N-Benzylideneaniline can be synthesized via the condensation reaction of benzaldehyde and aniline.^[4]

Materials:

- Benzaldehyde
- Aniline
- Ethanol
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure:

- In a round-bottom flask, mix equimolar amounts of benzaldehyde and aniline.
- Add a minimal amount of ethanol to dissolve the reactants.
- Heat the mixture to reflux for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, **N-benzylideneaniline**, will crystallize out of the solution.
- Collect the crystals by filtration and wash with cold ethanol.
- Recrystallize the product from ethanol to obtain pure **N-benzylideneaniline**.

NMR Spectroscopy

Instrumentation:

- A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of purified **N-benzylideneaniline** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30 or similar).
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm) is used as an internal standard.

^{13}C NMR Data Acquisition:

- Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30 or similar).
- Spectral Width: Approximately 0-220 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2 seconds.
- Referencing: The solvent peak (CDCl_3 : δ 77.16 ppm; DMSO-d_6 : δ 39.52 ppm) is used as an internal standard.

FT-IR Spectroscopy

Instrumentation:

- A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry, purified **N-benzylideneaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

UV-Vis Spectroscopy

Instrumentation:

- A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **N-benzylideneaniline** in a UV-grade solvent (e.g., dimethyl sulfoxide - DMSO or ethanol) of a known concentration (e.g., 1×10^{-3} M).
- From the stock solution, prepare a dilute solution (e.g., 1×10^{-5} M) in the same solvent. The absorbance of this solution should ideally be between 0.1 and 1.0.

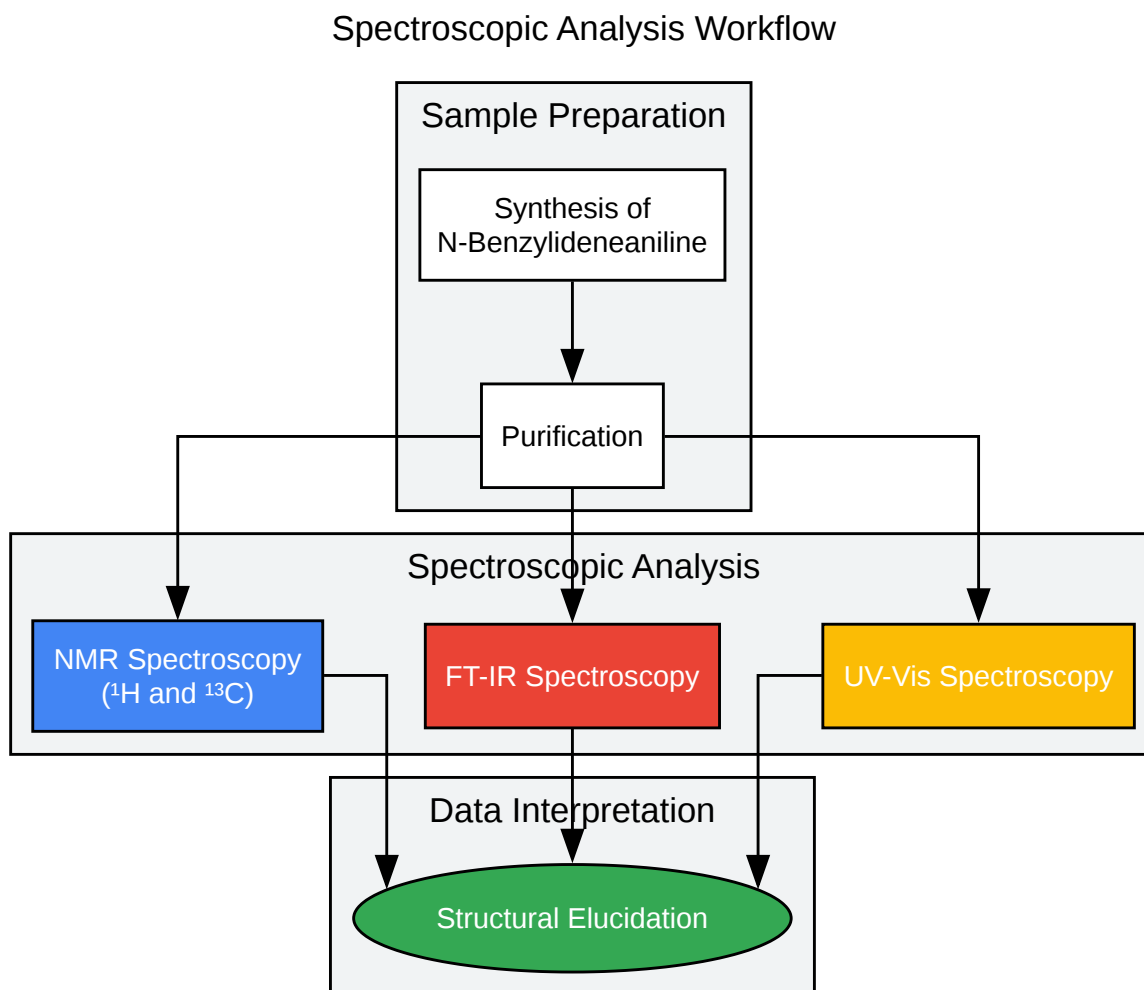
Data Acquisition:

- Fill a quartz cuvette with the pure solvent to be used as a reference.

- Fill a second quartz cuvette with the prepared **N-benzylideneaniline** solution.
- Place both cuvettes in the spectrophotometer.
- Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to identify the wavelength of maximum absorbance (λ_{max}).

Workflow and Pathway Visualizations

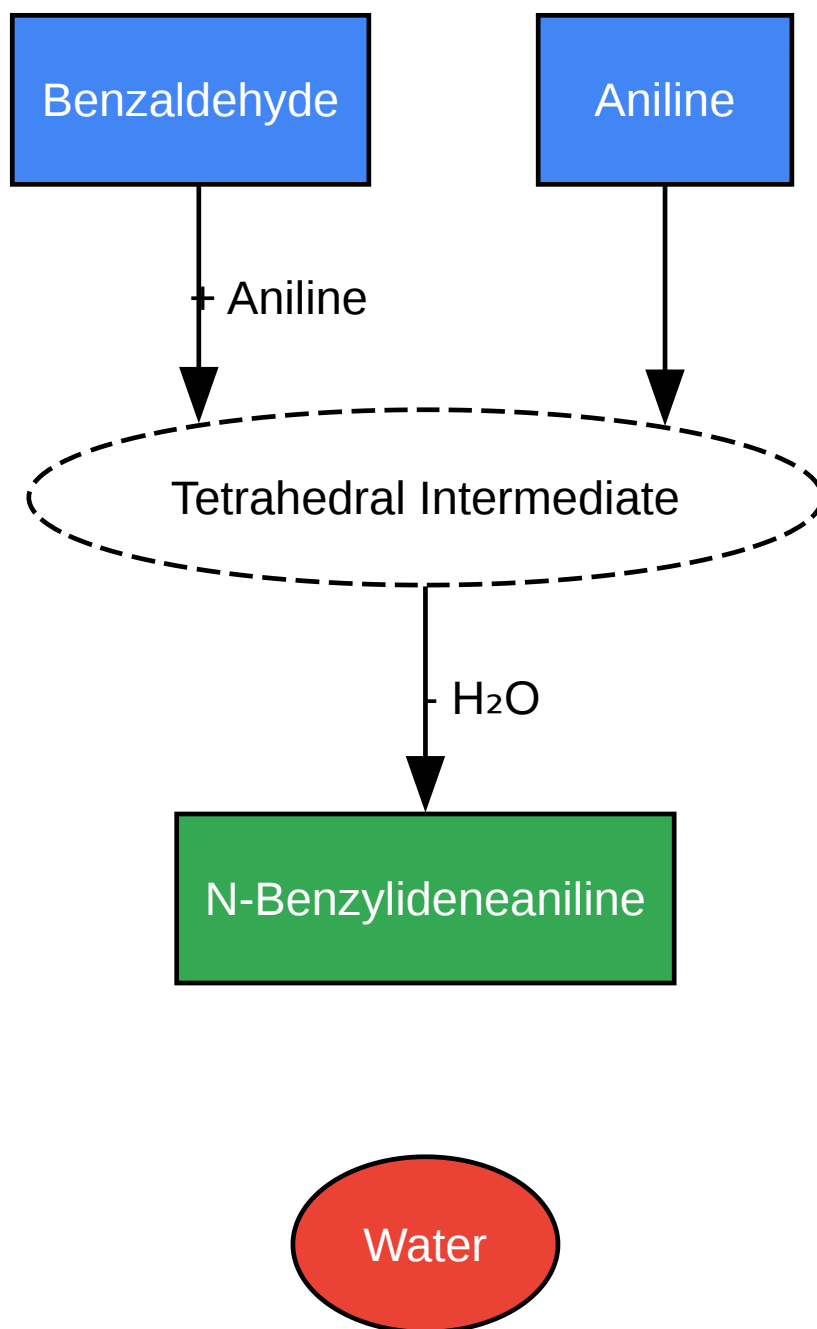
The following diagrams illustrate the logical flow of spectroscopic analysis and a simplified representation of the synthesis pathway.



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Caption: General workflow for the spectroscopic analysis of **N-benzylideneaniline**.

Synthesis of N-Benzylideneaniline



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Caption: Simplified reaction pathway for the synthesis of **N-benzylideneaniline**.

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